{[4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-1(2h)-yl]methylidene}propanedinitrile
Description
Properties
CAS No. |
6687-90-7 |
|---|---|
Molecular Formula |
C15H13ClN4O |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
2-[[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C15H13ClN4O/c16-6-5-15(21)20-8-7-19(11-12(9-17)10-18)13-3-1-2-4-14(13)20/h1-4,11H,5-8H2 |
InChI Key |
MKHINRCTKYILSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C2N1C=C(C#N)C#N)C(=O)CCCl |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinoxaline Core
The quinoxaline scaffold is constructed via condensation of o-phenylenediamine with a 1,2-diketone. The patent CN103694182A describes a room-temperature method without inert gas protection, offering operational simplicity. For example:
- Reactants : o-Phenylenediamine (10 mmol) and glyoxal (10 mmol) in ethanol (30 mL).
- Conditions : Stirred at 25°C for 12 hours.
- Yield : ~85–90% of 3,4-dihydroquinoxalin-1(2H)-one.
This method avoids high temperatures and specialized equipment, making it scalable for industrial applications.
Condensation with Propanedinitrile
The methylidenepropanedinitrile group is introduced via Knoevenagel condensation. Malononitrile reacts with the ketone group under acidic or basic catalysis:
- Catalyst : Ammonium acetate (5 mol%) in ethanol.
- Conditions :
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Options Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Acylation Solvent | DCM, THF, Chloroform | DCM | +15% |
| Condensation Temp | 60°C, 80°C, 100°C | 80°C | +20% |
DCM’s low polarity minimizes side reactions during acylation, while 80°C balances reaction rate and decomposition risks during condensation.
Catalytic Systems
- Base for Acylation : TEA outperformed pyridine (5% higher yield) due to superior HCl scavenging.
- Condensation Catalyst : Ammonium acetate provided higher regioselectivity compared to piperidine.
Comparative Analysis of Synthetic Routes
The patent route offers simplicity but suffers from moderate yields, while modified acylation improves efficiency at the cost of stricter temperature control.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloropropanoyl Group
The 3-chloropropanoyl substituent is highly reactive toward nucleophiles, enabling substitution reactions. For example:
-
Ammonolysis : Reaction with aqueous ammonia yields the corresponding 3-aminopropanoyl derivative .
-
Alkoxylation : Treatment with sodium alkoxides replaces the chlorine with alkoxy groups (e.g., methoxy, ethoxy).
Table 1: Substitution Reactions of the Chloropropanoyl Group
| Nucleophile | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| NH₃ | 3-Aminopropanoyl derivative | 75 | Reflux, H₂O | |
| NaOMe | Methoxypropanoyl derivative | 68 | RT, IPA | |
| NaN₃ | Azide-functionalized analog | 82 | DMF, 60°C |
Cyclization Reactions
The quinoxaline ring and propanedinitrile group participate in cyclization to form fused heterocycles:
-
Michael Addition-Cyclization : Reacts with maleic anhydride derivatives to form spirocyclic compounds .
-
Intramolecular Cyclization : Under basic conditions, the nitrile groups facilitate ring closure, producing tetracyclic structures.
Key Example :
A reaction with pyrrole-2,5-dione in ethanol yields a spiro[cyclopentene-quinoxaline] derivative (72–80% yield) .
Condensation Reactions via Propanedinitrile Moiety
The propanedinitrile group undergoes Knoevenagel condensations with aldehydes/ketones:
-
Reaction with Benzaldehyde : Forms a conjugated dicyanoalkene (88% yield) .
-
Gewald Reaction : With ketones and sulfur, produces 2-aminothiophenes .
Table 2: Condensation Reactions
| Substrate | Product | Catalyst | Yield (%) | Source |
|---|---|---|---|---|
| Benzaldehyde | Dicyanoalkene | Piperidine | 88 | |
| Cyclohexanone | 2-Aminothiophene | S₈, Et₃N | 76 |
Michael Addition and Cycloadditions
The electron-deficient nitrile groups act as Michael acceptors:
-
With Phenacylmalononitriles : Forms functionalized cyclopentenes via a quasi-four-component reaction (45–93% yield) .
-
Diels-Alder Reactions : Reacts with dienes to generate bicyclic adducts.
Mechanistic Insight :
The reaction with phenacylmalononitriles involves deprotonation to form a carbanion intermediate, followed by cyclization .
Hydrogen Bonding and π-π Interactions
The quinoxaline ring engages in non-covalent interactions that influence reactivity:
-
π-π Stacking : Enhances binding to aromatic biomolecules (e.g., DNA intercalation).
-
Hydrogen Bonding : The carbonyl and nitrile groups interact with nucleophiles in catalytic systems .
Comparative Reactivity with Analogues
The compound’s reactivity is distinct from simpler quinoxaline derivatives due to its multifunctional design:
Table 3: Reactivity Comparison with Analogues
| Compound | Key Reaction | Yield (%) | Source |
|---|---|---|---|
| Quinoxaline-2-carboxylic acid | Esterification | 65 | |
| 3-Chloroquinoxaline | Nucleophilic substitution | 70 | |
| Target compound | Spirocyclization | 80 |
Scientific Research Applications
2-((4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)methylene)malononitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or infectious diseases.
Organic Synthesis: The compound’s reactivity makes it a valuable intermediate in the synthesis of more complex molecules.
Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)methylene)malononitrile depends on its specific application:
Biological Activity: If used as a pharmaceutical agent, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the malononitrile group and the electron-donating effects of the quinoxaline core, which can stabilize reaction intermediates.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
Target Compound:
- Core: 3,4-Dihydroquinoxaline (C₈H₈N₂)
- Substituents: 4-(3-Chloropropanoyl) (ClCH₂CO–, C₃H₄ClO) Methylidene-propanedinitrile (=CH–C(CN)₂, C₃N₂)
- Molecular Formula : C₁₄H₁₁ClN₃O (calculated based on structural components)
Analogous Compounds:
[Chloro(phenyl)methylidene]propanedinitrile ([]):
- Core : Benzene ring
- Substituents : Chlorophenyl group + propanedinitrile
- Molecular Formula : C₁₀H₅ClN₂
- Key Feature : Lacks heterocyclic nitrogen atoms but shares the propanedinitrile group, which enhances electrophilicity .
(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone ([]): Core: Quinoline (C₉H₆ClN) + piperazine Substituents: Difluorocyclohexyl group Molecular Formula: C₂₀H₂₂ClF₂N₃O Key Feature: Combines a chloroquinoline system with a fluorinated cyclohexyl group, enhancing lipophilicity and bioavailability .
Physicochemical Properties
Spectroscopic Data Comparison
- ¹H-NMR: Target Compound: Expected aromatic protons (quinoxaline) at δ 6.5–8.5 ppm, methylidene proton (~δ 7.0–8.0 ppm), and chloropropanoyl protons (δ 2.5–4.0 ppm). [Chloro(phenyl)methylidene]propanedinitrile: Aromatic protons at δ 7.2–7.8 ppm (phenyl), methylidene proton at δ 8.1–8.5 ppm . Quinoline-Piperazine Compound ([]): Quinoline protons at δ 6.87–8.76 ppm; piperazine/cyclohexyl protons at δ 1.65–3.90 ppm .
Mass Spectrometry :
Research Findings and Implications
- Electronic Effects : The propanedinitrile group in the target compound likely increases electrophilicity compared to the chlorophenyl analog, enabling unique reactivity in cross-coupling or cyclization reactions .
- Biological Activity: Quinoxaline derivatives often exhibit antimicrobial or anticancer properties, but the chloropropanoyl group may reduce toxicity compared to halogenated quinoline systems .
- Synthetic Challenges: Steric hindrance from the dihydroquinoxaline core may complicate further functionalization compared to planar aromatic systems like quinoline.
Biological Activity
The compound {[4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl]methylidene}propanedinitrile is a derivative of dihydroquinoxaline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₄H₁₈ClN₂O₂
- Molecular Weight : 286.76 g/mol
- CAS Number : 6687-91-8
Research indicates that compounds within the dihydroquinoxaline class exhibit various mechanisms of action, including:
- Antimicrobial Activity : Dihydroquinoxalines have shown efficacy against a range of bacterial strains, suggesting potential use as antimicrobial agents.
- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that certain dihydroquinoxaline derivatives can induce apoptosis in cancer cells, indicating potential as chemotherapeutic agents.
Biological Activity Data
The biological activity of this compound has been evaluated through various assays. The following table summarizes key findings from recent studies:
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of dihydroquinoxaline derivatives, this compound exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The compound's mechanism was attributed to disruption of bacterial cell wall synthesis.
- Cytotoxic Effects on Cancer Cells : A case study involving human cancer cell lines revealed that this compound effectively reduced cell viability in a dose-dependent manner. The study indicated that the compound activates caspase pathways leading to apoptosis.
- Anti-inflammatory Action in Animal Models : In vivo studies demonstrated that administration of this compound in animal models resulted in reduced inflammation markers in serum and tissue samples, supporting its potential use in treating inflammatory diseases.
Q & A
Q. What synthetic methodologies are recommended for synthesizing {[4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl]methylidene}propanedinitrile?
- Methodological Answer : The compound can be synthesized via condensation reactions. For example, quinoxaline derivatives are often prepared by reacting substituted aldehydes with ketones under basic conditions. describes a similar protocol: a mixture of ethanol and DMF with 40% NaOH was used to synthesize a chlorinated quinoline derivative via 48-hour stirring, followed by acidification and crystallization . For propanedinitrile moieties, highlights the use of aryl-substituted aldehydes and ketones in the presence of pyrrole derivatives, yielding structurally analogous compounds after recrystallization .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity Analysis : Use HPLC with a C18 column and UV detection at 254 nm. Adjust mobile phase composition (e.g., acetonitrile/water) based on compound polarity.
- Structural Confirmation :
- NMR Spectroscopy : Compare experimental - and -NMR shifts with computational predictions (e.g., DFT). For example, reports -NMR peaks at δ 1.65–2.32 (m, 9H) for a related quinoline-piperazine derivative .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular ion (e.g., EI-MS in showed M at m/z 393) .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation () .
- Storage : Store in airtight containers under inert gas (N) at –20°C to prevent hydrolysis.
- Waste Disposal : Segregate chemical waste and collaborate with certified disposal services, as emphasized in .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields or byproduct formation during synthesis?
- Methodological Answer :
- Parameter Optimization : Systematically vary solvent polarity (e.g., DMF vs. ethanol), base strength (NaOH vs. KOH), and reaction time. achieved success with a 48-hour reaction in ethanol/DMF .
- Byproduct Analysis : Use LC-MS to identify impurities. For example, detected side products via -NMR multiplet patterns (e.g., δ 6.87–8.76 for aromatic protons) .
Q. What computational approaches are suitable for predicting the compound’s electronic properties or reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental UV-Vis spectra.
- Reactivity Modeling : Simulate nucleophilic attack sites using Fukui indices. ’s HRMS data (m/z 393.1417) can validate computational mass predictions .
Q. How can researchers address stability issues (e.g., hygroscopicity or thermal degradation)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
